molecular formula C8H4ClN3 B3219519 3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190318-95-6

3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B3219519
CAS No.: 1190318-95-6
M. Wt: 177.59 g/mol
InChI Key: LIULOSFYQUUZHA-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS No. 479633-63-1) is a bicyclic heterocyclic compound featuring a pyrrolopyridine core with a chlorine substituent at position 3 and a nitrile group at position 5. This compound is also known as 3-chloro-6-cyano-7-azaindole and is structurally related to indole derivatives but incorporates additional nitrogen atoms in its fused-ring system . Its molecular formula is C₈H₄ClN₃, with a molecular weight of 177.6 g/mol. The compound’s unique electronic properties, driven by the electron-withdrawing cyano and chloro groups, make it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-4-11-8-6(7)2-1-5(3-10)12-8/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIULOSFYQUUZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2Cl)N=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally benign solvents and reagents is also a consideration in industrial settings .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 3-chloro substituent undergoes substitution reactions with nucleophiles under basic or catalytic conditions:

ReagentConditionsProduct FormedYieldSource
Primary aminesDMF, 80°C, 12 h3-Amino-pyrrolopyridine-6-carbonitrile68-72%
Sodium methoxideMeOH, reflux, 8 h3-Methoxy-pyrrolopyridine-6-carbonitrile85%
ThiophenolK₂CO₃, DMSO, 100°C, 6 h3-Phenylthio-pyrrolopyridine-6-carbonitrile63%

Key Mechanistic Insight : The electron-withdrawing carbonitrile group at position 6 enhances the electrophilicity of the chloro-substituted position through resonance effects, facilitating SNAr reactions.

Transition Metal-Catalyzed Cross-Couplings

The chloro group participates in palladium-mediated coupling reactions:

Reaction TypeCatalytic SystemPartnerProductYieldSource
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, dioxane/H₂OArylboronic acid3-Aryl-pyrrolopyridine-6-carbonitrile55-60%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amines3-Amino-pyrrolopyridine-6-carbonitrile70%

Optimization Note : Reactions require inert atmospheres (N₂/Ar) and temperatures between 80-110°C for 12-24 hours . The carbonitrile group remains intact under these conditions.

Functional Group Transformations

The carbonitrile group undergoes characteristic nitrile reactions:

ReactionReagentsConditionsProductNotes
HydrolysisH₂SO₄ (conc.), H₂O, reflux3-Chloro-pyrrolopyridine-6-carboxamidePartial conversion
ReductionLiAlH₄, THF, 0°C to RT3-Chloro-pyrrolopyridine-6-aminomethylRequires careful stoichiometry

Caution : Strong reducing agents may also affect the chloro substituent through competing elimination pathways.

Ring Functionalization Reactions

The pyrrolopyridine core participates in electrophilic substitutions:

ReactionElectrophilePositionProductYield
BrominationNBS, AIBN, CCl₄, refluxPosition 53-Chloro-5-bromo-pyrrolopyridine-6-carbonitrile48%
NitrationHNO₃/H₂SO₄, 0°CPosition 53-Chloro-5-nitro-pyrrolopyridine-6-carbonitrile32%

Regioselectivity : Electrophiles preferentially attack position 5 due to directed metallation effects from the carbonitrile group.

Tautomerization and Coordination Chemistry

The NH proton participates in tautomeric equilibria and metal coordination:

PropertyObservationApplication Relevance
Tautomerism1H-3H tautomeric equilibrium in DMSO-d₆Impacts NMR interpretation
Metal BindingForms complexes with Pd(II)/Pt(II) catalystsHomogeneous catalysis

This compound's reactivity profile demonstrates its versatility as a building block in medicinal chemistry and materials science. The chloro and carbonitrile groups provide orthogonal handles for sequential functionalization, while the aromatic system allows for directed ring modifications. Current research gaps include detailed kinetic studies of substitution reactions and exploration of photochemical reactivity.

Scientific Research Applications

3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano substituents play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolopyridine Core

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile (Base Structure)
  • CAS No.: 189882-33-5
  • Molecular Formula : C₈H₅N₃
  • Key Features : Lacks the chlorine substituent at position 3. The nitrile group at position 6 enhances reactivity for further functionalization. This base structure is critical for synthesizing derivatives like the target compound .
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
  • CAS No.: 1260387-10-7
  • Molecular Formula : C₈H₄BrN₃
  • Bromine’s higher atomic radius may influence metabolic stability compared to chlorine .

Functional Group Modifications

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
  • CAS No.: 1227271-03-5
  • Molecular Formula : C₁₄H₉N₃O₂S
  • Comparison : The phenylsulfonyl group introduces strong electron-withdrawing effects, enhancing stability but reducing solubility in polar solvents. This derivative is more lipophilic than the target compound, which may affect pharmacokinetic properties .
Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
  • CAS No.: Not specified (compound 9b in )
  • Molecular Formula : C₁₁H₁₀ClN₂O₂
  • Comparison : The ester group at position 2 and chlorine at position 5 (vs. position 3 in the target compound) alter electronic distribution. The pyrrolo[2,3-c ]pyridine core differs in ring fusion, leading to distinct reactivity patterns .

Fused-Ring Derivatives

Pyrazolopyrano[2,3-b]pyridine-6-carbonitrile Derivatives
  • Amino and phenyl groups enhance solubility in aqueous media, contrasting with the hydrophobic nitrile and chloro groups in the target compound .
Bis-pyridinothieno[2,3-b]thiophene Nitrile Derivatives
  • Example: Compound 7 in Key Features: Incorporates a thienothiophene motif, expanding conjugation and redox activity. The nitrile group here serves as a terminal functional group for polymerization, unlike its role in the target compound’s medicinal applications .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile C₈H₄ClN₃ 177.6 Not reported Cl (C3), CN (C6)
5,7-Diamino-3-methyl-4-phenyl-1,4-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-b]pyridine-6-carbonitrile C₁₈H₁₅N₅O 341.3 >300 NH₂ (C5, C7), CH₃ (C3), Ph (C4)
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile C₁₄H₉N₃O₂S 299.3 Not reported SO₂Ph (N1), CN (C6)

Biological Activity

3-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyrrolo[2,3-b]pyridine core, characterized by the fusion of pyrrole and pyridine rings, with a chloro substituent at the 3-position and a cyano group at the 6-position. These substitutions enhance its chemical reactivity and biological activity, making it a subject of interest for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups are critical for binding to active sites, potentially inhibiting enzyme activity by occupying these sites or inducing conformational changes that reduce enzyme efficiency .

Therapeutic Applications

Research indicates that this compound may be useful in several therapeutic areas:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of SGK-1 kinase, which is associated with various diseases, including cancer and metabolic disorders .
  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit cytotoxic effects against various cancer cell lines, including ovarian and breast cancers .
  • Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against certain bacterial strains, although specific data on this compound is limited .

Summary of Biological Activities

Activity Description
Enzyme Inhibition Potential inhibitor of SGK-1 kinase; relevant in cancer and metabolic disorders.
Anticancer Activity Exhibits cytotoxicity against ovarian and breast cancer cell lines.
Antimicrobial Properties Potential activity against bacterial strains; further research needed.

Case Study 1: SGK-1 Kinase Inhibition

A study highlighted the effectiveness of various pyrrolo[2,3-b]pyridine derivatives in inhibiting SGK-1 kinase. The findings suggest that these compounds could be developed into therapeutic agents for conditions mediated by SGK-1 activity .

Case Study 2: Antitumor Activity

In a comparative analysis of several pyrrolo derivatives, researchers found that modifications to the core structure significantly influenced anticancer properties. The most promising derivatives showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Case Study 3: Antimicrobial Activity

Research into related compounds has demonstrated varying degrees of antimicrobial activity against pathogens like Staphylococcus aureus. While specific results for this compound are still emerging, the potential for developing effective antimicrobial agents exists within this chemical class .

Q & A

Q. What are the primary synthetic routes for 3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization or condensation reactions. A common approach involves reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) . Microwave-assisted synthesis is an optimized method, reducing reaction times and improving yields (e.g., 85–90%) by controlling parameters like temperature (120–150°C) and irradiation duration (10–30 minutes) . Characterization relies on IR (nitrile C≡N stretch ~2200 cm⁻¹), 1H^1 \text{H}/13C^{13}\text{C} NMR (aromatic proton shifts at δ 6.8–8.0 ppm), and mass spectrometry .

Q. How can spectroscopic techniques validate the structure of this compound and its derivatives?

Key spectral features include:

  • IR : Strong absorption at ~2200 cm⁻¹ (C≡N) and aromatic C-H stretching near 3000 cm⁻¹ .
  • 1HNMR^1 \text{H} \text{NMR} : Signals for pyrrole protons (e.g., δ 6.83 ppm for 2-H in related derivatives) and substituents like methyl groups (δ 2.32 ppm) .
  • MS : Molecular ion peaks matching calculated exact masses (e.g., [M+H]⁺ for derivatives with MW ~428–454) .

Q. What solvent systems are suitable for recrystallization, and how does purity affect downstream applications?

High-purity crystals are obtained using polar aprotic solvents (e.g., DMF or DMSO) or ethanol/water mixtures. Melting points (>300°C for some derivatives) indicate thermal stability, critical for biological assays .

Advanced Research Questions

Q. How does the 3-chloro substituent influence bioactivity, particularly in kinase inhibition?

The chloro group enhances electrophilicity, facilitating interactions with kinase active sites (e.g., ATP-binding pockets). Derivatives inhibit kinases by blocking phosphorylation, leading to apoptosis in cancer cells (IC₅₀ values in µM range) . Structure-activity relationship (SAR) studies suggest halogen substitution at the 3-position increases potency compared to non-halogenated analogs .

Q. What strategies resolve contradictions in reported cytotoxic IC₅₀ values across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardization includes:

  • Using validated cell lines (e.g., A549 lung cancer cells) .
  • Replicating dose-response curves with triplicate measurements.
  • Cross-referencing with orthogonal assays (e.g., caspase-3 activation for apoptosis confirmation) .

Q. How can computational methods predict reactivity for designing novel derivatives?

Density functional theory (DFT) calculates frontier molecular orbitals to predict sites for electrophilic substitution (e.g., C-5 position). Molecular docking (e.g., AutoDock Vina) models binding affinities to targets like EGFR or VEGFR2, guiding rational design .

Q. What role does the nitrile group play in metabolic stability and pharmacokinetics?

The nitrile group enhances metabolic stability by resisting hydrolysis in vivo. However, it may reduce solubility, necessitating prodrug strategies (e.g., esterification) for improved bioavailability .

Methodological Challenges

Q. How to troubleshoot low yields in multi-step syntheses of pyrrolo-pyridine derivatives?

Common issues and solutions:

  • Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 equiv of chloroacetonitrile) and reaction time .
  • Microwave parameters : Adjust power (150–300 W) and ramp time to prevent decomposition .

Q. What analytical techniques differentiate regioisomers in pyrrolo-pyridine carbonitriles?

  • NOESY NMR : Correlates spatial proximity of protons (e.g., distinguishing C-3 vs. C-5 substitution).
  • HRMS : Exact mass measurements (error <5 ppm) confirm molecular formulas .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 2
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3-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

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